Clathrin-IN-2 vs. Racemic Wiskostatin – ~3-Fold Superior CME Inhibition Potency with Elimination of N-WASP Off-Target Activity
Clathrin-IN-2 (Compound 8a, S-enantiomer) inhibits clathrin-mediated endocytosis with an IC₅₀ of 2.3 ± 3.3 μM, compared to the racemic parent Wiskostatin (1), which exhibits a CME IC₅₀ of 6.9 ± 0.3 μM – an approximately 3-fold improvement in potency [1]. Critically, Wiskostatin was originally characterized as an N-WASP inhibitor with EC₅₀ values of 4.35 μM (S-isomer) and 3.44 μM (R-isomer), introducing a confounding biological activity at concentrations overlapping those required for CME inhibition [1]. Clathrin-IN-2, as the isolated (S)-enantiomer, decouples the CME-inhibitory effect from the N-WASP–Arp2/3 pathway off-target, providing a cleaner pharmacological tool for endocytosis studies [1].
| Evidence Dimension | CME inhibition potency (IC₅₀) and N-WASP off-target activity |
|---|---|
| Target Compound Data | Clathrin-IN-2 (8a): CME IC₅₀ = 2.3 ± 3.3 μM; N-WASP activity: not reported as a primary target |
| Comparator Or Baseline | Racemic Wiskostatin (1): CME IC₅₀ = 6.9 ± 0.3 μM; N-WASP EC₅₀ (S-isomer) = 4.35 μM, (R-isomer) = 3.44 μM |
| Quantified Difference | Clathrin-IN-2 shows ~3.0-fold greater CME inhibitory potency than racemic Wiskostatin (2.3 vs. 6.9 μM); N-WASP off-target activity inherent to Wiskostatin is absent for the isolated enantiomer |
| Conditions | In-cell CME assay (transferrin uptake); in vitro dynamin I GTPase assay; recombinant N-WASP assay (literature values for Wiskostatin) |
Why This Matters
Users requiring CME inhibition without confounding N-WASP pathway effects should select Clathrin-IN-2 over racemic Wiskostatin to avoid dual-pathway interference at overlapping concentration ranges.
- [1] Cossar PJ, Cardoso D, Mathwin D, Russell CC, Chiew B, Hamilton MP, Baker JR, Young KA, Abdel-Hamid MK, Odell LR, McCluskey A. Wiskostatin and other carbazole scaffolds as off target inhibitors of dynamin I GTPase activity and endocytosis. European Journal of Medicinal Chemistry. 2023;248:114976. View Source
